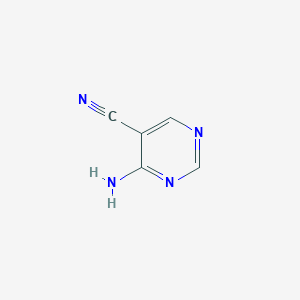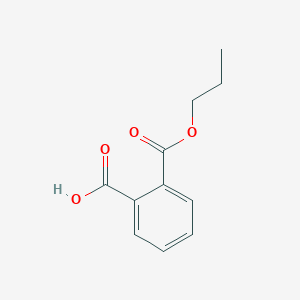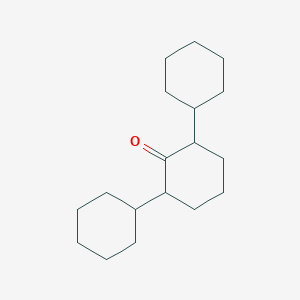
2,6-Dicyclohexylcyclohexan-1-one
Vue d'ensemble
Description
The compound of interest, 2,6-Dicyclohexylcyclohexan-1-one, is a cyclohexanone derivative with cyclohexyl groups at the 2 and 6 positions. While the specific compound is not directly synthesized or analyzed in the provided papers, related cyclohexanone derivatives and their chemistry are extensively studied. These studies provide insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of similar compounds, which can be extrapolated to understand 2,6-Dicyclohexylcyclohexan-1-one.
Synthesis Analysis
The synthesis of cyclohexanone derivatives can be complex, involving multiple steps and requiring careful control of reaction conditions. For example, the synthesis of a hydroxy cyclohexenone derivative is achieved through photooxygenation followed by a Kornblum-DeLaMare rearrangement, indicating the potential for complex synthetic routes for such compounds . Another study describes the synthesis of a bis(hydroxy(phenyl)methyl)cyclohexanone, which involves spectroscopic techniques for structure confirmation . These methods could potentially be adapted for the synthesis of 2,6-Dicyclohexylcyclohexan-1-one.
Molecular Structure Analysis
The molecular structure of cyclohexanone derivatives is often confirmed using techniques such as NMR, FT-IR, MS, and X-ray crystallography . Computational studies, such as TD-DFT, are also employed to predict and confirm the molecular structure, which is crucial for understanding the reactivity and properties of the compound . These techniques would be essential for the structural analysis of 2,6-Dicyclohexylcyclohexan-1-one.
Chemical Reactions Analysis
Cyclohexanone derivatives undergo various chemical reactions, including dimerization, cycloaddition, and multi-component reactions. For instance, a hydroxy cyclohexenone derivative can dimerize to form decahydrodibenzofurans , while a series of alkenyl cyclohexenones can undergo [2 + 2] cycloaddition reactions . These reactions highlight the reactivity of the cyclohexanone core and suggest that 2,6-Dicyclohexylcyclohexan-1-one may also participate in similar reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclohexanone derivatives are influenced by their molecular structure. For example, the presence of substituents can affect the compound's boiling point, solubility, and stability. The reactivity of such compounds towards various reagents can provide insights into their chemical properties, such as acidity, basicity, and nucleophilicity. Although the specific properties of 2,6-Dicyclohexylcyclohexan-1-one are not detailed in the provided papers, the studies on related compounds can be used to infer its properties .
Applications De Recherche Scientifique
Electrochemical Transformations
- Electrochemical studies on polybrominated derivatives of cyclohexanones, including 2,6-Dicyclohexylcyclohexan-1-one analogs, have revealed pathways for their transformation into more complex cycloheptatrienones through reductive processes. This highlights its utility in generating new cyclic compounds via electrochemically induced transformations (Moiseeva et al., 2019).
Reductive Coupling
- The compound has shown potential in reductive coupling processes. For instance, the electrochemical reductive coupling of cyclohexenones, a closely related category, has been successfully conducted in ionic liquids, demonstrating a green synthesis approach to produce 1,6-diketones, highlighting an environmentally friendly methodology for synthesizing complex molecules (Jones et al., 2012).
Synthesis of Carbocycles
- Research on 1-silyl-2,6-diketones, which can be derived from similar structures, illustrates their utility as intermediates for synthesizing various five- and six-membered carbocycles. These processes utilize radical and anionic conditions, showcasing the versatility of cyclohexanone derivatives in synthesizing cyclic compounds with potential applications in pharmaceuticals and materials science (Chiara et al., 2006).
Photocycloaddition Reactions
- Photocycloaddition reactions involving cyclohexenone derivatives have been explored, demonstrating their capacity to undergo dimerization and form complex polycyclic structures upon exposure to light. This research points to applications in the development of photoactive materials and understanding photoreactivity in organic compounds (Inhülsen et al., 2008).
Novel Organosilicon Compounds
- The synthesis and application of organosilicon compounds based on 4-silacyclohexan-1-ones highlight the role of cyclohexanone derivatives in creating silicon-containing heterocycles. These compounds serve as building blocks for further synthesis, demonstrating the intersection of organosilicon chemistry and cyclohexanone derivatives for developing new materials and chemical intermediates (Geyer et al., 2015).
Safety And Hazards
Orientations Futures
The future directions of research involving a compound like “2,6-Dicyclohexylcyclohexan-1-one” could include the development of new synthetic methods, the exploration of novel applications, and the study of its biological activity . The field of synthetic chemistry continues to evolve, and compounds like “2,6-Dicyclohexylcyclohexan-1-one” may play a role in this evolution .
Propriétés
IUPAC Name |
2,6-dicyclohexylcyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O/c19-18-16(14-8-3-1-4-9-14)12-7-13-17(18)15-10-5-2-6-11-15/h14-17H,1-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQTZXRJQXMPUHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2CCCC(C2=O)C3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20311488 | |
| Record name | 2,6-dicyclohexylcyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20311488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dicyclohexylcyclohexan-1-one | |
CAS RN |
38320-20-6 | |
| Record name | NSC243673 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243673 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-dicyclohexylcyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20311488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



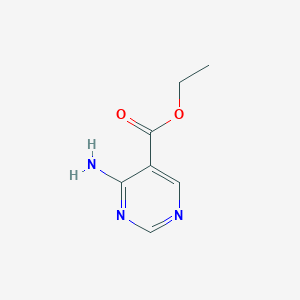
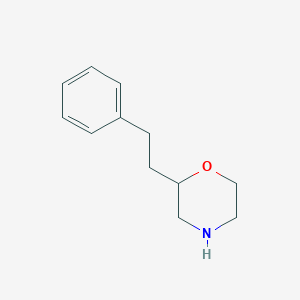
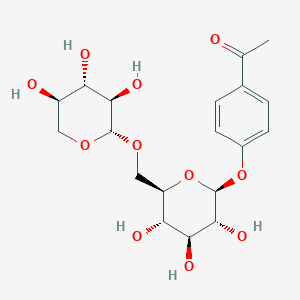
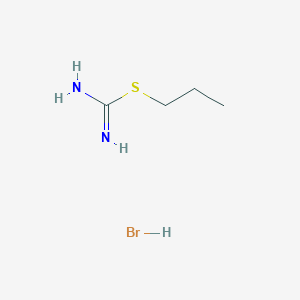
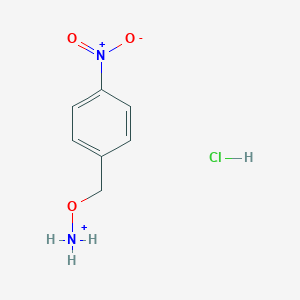

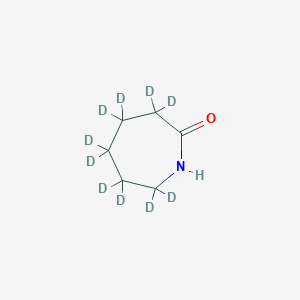
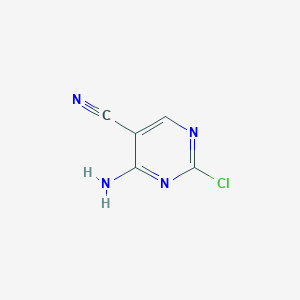
![trans-1-[2-(Hydroxymethyl)cyclopropyl]ethanone](/img/structure/B127029.png)
